molecular formula C17H21N5O B2747409 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(pyridin-3-yl)acetamide CAS No. 2097898-33-2

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(pyridin-3-yl)acetamide

Cat. No.: B2747409
CAS No.: 2097898-33-2
M. Wt: 311.389
InChI Key: XWYIROIDUFOYBP-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(pyridin-3-yl)acetamide is an intriguing compound known for its complex structure and wide-ranging applications. This compound features a quinazoline moiety, a pyridine ring, and an acetamide group, making it a molecule of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(pyridin-3-yl)acetamide typically involves multi-step organic synthesis:

  • Formation of the tetrahydroquinazoline ring by cyclization reactions.

  • Introduction of the dimethylamino group through substitution reactions.

  • Coupling of the pyridine ring with the tetrahydroquinazoline via an acetamide linkage.

Industrial Production Methods:

  • Large-scale production may utilize microwave-assisted synthesis to enhance reaction rates and yields.

  • Optimization of solvent and temperature conditions is crucial to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation at the dimethylamino group to form N-oxide derivatives.

  • Reduction: Reduction reactions may target the pyridine ring to form dihydropyridine analogs.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

  • Substitution: Nucleophiles like organolithium or organomagnesium reagents.

Major Products:

  • Depending on the reagents and conditions used, products may include N-oxide derivatives, dihydropyridine analogs, and substituted quinazoline or pyridine derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex molecules.

  • Studies on reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a biochemical probe.

  • Studied for interactions with biological macromolecules.

Medicine:

  • Explored for its potential as a therapeutic agent, particularly in oncology and neurology.

  • Evaluation of pharmacokinetics and pharmacodynamics.

Industry:

  • Utilized in the development of novel materials.

  • Employed in the synthesis of specialty chemicals and advanced intermediates.

Mechanism of Action

The compound's mechanism of action involves its interaction with specific molecular targets:

  • Molecular Targets: Proteins, enzymes, and receptors involved in signaling pathways.

  • Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, or neurotransmission, depending on its application.

Comparison with Similar Compounds

Comparing N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(pyridin-3-yl)acetamide with similar compounds:

Conclusion

This compound stands out due to its unique structure and versatile applications across various scientific domains

Biological Activity

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(pyridin-3-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N4OC_{20}H_{22}N_{4}O with a molecular weight of approximately 350.42 g/mol. The compound features a tetrahydroquinazoline core substituted with a dimethylamino group and a pyridine moiety, which may enhance its solubility and biological activity.

PropertyValue
Molecular FormulaC20H22N4OC_{20}H_{22}N_{4}O
Molecular Weight350.42 g/mol
StructureTetrahydroquinazoline core
Functional GroupsDimethylamino, Pyridine

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that compounds with similar structural features may act as enzyme inhibitors or modulators of receptor activity. For instance, studies have shown that tetrahydroquinazoline derivatives can inhibit various enzymes involved in metabolic pathways, potentially leading to anti-inflammatory and anticancer effects.

  • Enzyme Inhibition : The dimethylamino group enhances the binding affinity to target enzymes, which may inhibit their activity and disrupt pathological processes.
  • Receptor Modulation : The pyridine moiety may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to cell proliferation and apoptosis.

Anticancer Activity

Several studies have explored the anticancer potential of tetrahydroquinazoline derivatives. For example:

  • In vitro Studies : Compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines. In one study, derivatives exhibited IC50 values ranging from 10 to 30 µM against breast cancer cells (MCF-7) and lung cancer cells (A549) .

Antimicrobial Activity

Research has indicated that this compound may also possess antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds were reported at concentrations as low as 0.5 mg/mL against Gram-positive bacteria such as Staphylococcus aureus . This suggests potential applications in treating bacterial infections.

Case Studies

  • Case Study on Anticancer Efficacy :
    • A study evaluated the effects of this compound on MCF-7 cells. The results indicated a dose-dependent increase in apoptosis markers after treatment with the compound at concentrations above 20 µM.
  • Case Study on Antimicrobial Properties :
    • Another investigation assessed the antimicrobial efficacy against E. coli and Listeria monocytogenes. The compound showed promising results with an MIC of 0.25 mg/mL against E. coli, suggesting its potential use as an antibacterial agent .

Properties

IUPAC Name

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O/c1-22(2)17-19-11-13-9-14(5-6-15(13)21-17)20-16(23)8-12-4-3-7-18-10-12/h3-4,7,10-11,14H,5-6,8-9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYIROIDUFOYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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